Cetrimonium Hydroxide

Catalog No.
S523233
CAS No.
505-86-2
M.F
C19H42N.HO
C19H43NO
M. Wt
301.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetrimonium Hydroxide

CAS Number

505-86-2

Product Name

Cetrimonium Hydroxide

IUPAC Name

hexadecyl(trimethyl)azanium hydroxide

Molecular Formula

C19H42N.HO
C19H43NO

Molecular Weight

301.6 g/mol

InChI

InChI=1S/C19H42N.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H2/q+1;/p-1

InChI Key

WJLUBOLDZCQZEV-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-hexadecyltrimethylammonium chloride, Cetavlon, cetrimide, cetriminium, cetrimonium, cetrimonium bromide, cetrimonium chloride, cetrimonium hydroxide, cetrimonium iodide, Cetrimonium Methosulfate, cetrimonium methyl sulfate, cetrimonium monosulfate, cetyltrimethylammonium bromide, cetyltrimethylammonium chloride, CTAB, CTAOH, hexadecyl trimethyl ammonium bromide, hexadecyl(trimethyl)azanium, hexadecyltrimethylammonium bromide, hexadecyltrimethylammonium octylsulfonate, HTAB cpd, Octylsulfonate, Hexadecyltrimethylammonium

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[OH-]

The exact mass of the compound Hexadecyltrimethylammonium hydroxide is 301.3345 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Cetrimonium Compounds. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cetrimonium Hydroxide (CTAOH) is a quaternary ammonium compound that functions as a strong organic base and cationic surfactant. It provides the cetyltrimethylammonium (CTA+) cation, a key component in various applications, but critically, it does so with a hydroxide (OH-) counter-ion. This distinguishes it from the more common halide salts like Cetrimonium Bromide (CTAB) and Cetrimonium Chloride (CTAC). The presence of the hydroxide anion makes CTAOH highly alkaline in solution and enables its use in applications where the introduction of halide ions (Cl-, Br-) is detrimental and a high pH environment is required, such as in specialized catalytic processes and the synthesis of halide-sensitive materials. [REFS-1, REFS-2]

Direct substitution of Cetrimonium Hydroxide with its halide salt counterparts, such as Cetrimonium Chloride (CTAC) or Bromide (CTAB), is frequently unviable due to fundamental chemical differences imparted by the counter-ion. The hydroxide (OH-) ion renders CTAOH a strong base, creating a highly alkaline environment (pH > 12) that is essential for specific catalytic reactions and silica dissolution. [1] In contrast, CTAC and CTAB form pH-neutral solutions. [2] Furthermore, for applications in electronics, catalysis, or polymer synthesis, the presence of halide ions from CTAC or CTAB can be highly detrimental, acting as corrosive agents or catalyst poisons. [3] Therefore, specifying CTAOH is a critical procurement decision when a halide-free, high-pH environment is a non-negotiable process requirement.

High Alkalinity: Delivers a Strongly Basic Environment Unachievable with Halide Salts

Cetrimonium Hydroxide (CTAOH) solutions are strongly basic, with reported pH values in the range of 12.25–12.51 for aqueous solutions. [1] In stark contrast, solutions of its halide counterparts, such as a 1% w/v aqueous solution of Cetrimide (a mixture primarily composed of cetrimonium bromide), exhibit a pH in the neutral range of 5.0–7.5. This multi-order-of-magnitude difference in hydroxide ion concentration is a primary functional differentiator.

Evidence DimensionpH of Aqueous Solution
Target Compound DatapH 12.25–12.51
Comparator Or BaselineCetrimonium Bromide (1% w/v solution): pH 5.0–7.5
Quantified Difference> 10,000x higher hydroxide ion concentration
ConditionsAqueous solutions

This inherent high basicity is essential for base-catalyzed reactions or processes requiring silica etching, where neutral halide salts are completely ineffective.

Process Compatibility: Enables Halide-Free Synthesis Routes to Prevent Corrosion and Catalyst Poisoning

Quaternary ammonium hydroxides, including CTAOH, are specified as metal-free and halogen-free catalysts for reactions like the cycloaddition of CO2 to epoxides. [1] The use of halide-based salts (e.g., CTAB, CTAC) is explicitly avoided in such systems because the presence of halide ions can lead to product discoloration and corrosion of metal reactors. [1] The procurement of the hydroxide form is a direct solution to mitigate these halide-induced process failures.

Evidence DimensionHalide Ion Content
Target Compound DataEssentially zero
Comparator Or BaselineCetrimonium Chloride/Bromide: Stoichiometric amounts of Cl- or Br-
Quantified DifferenceComplete elimination of halide contaminants
ConditionsChemical synthesis in metal reactors

For manufacturing high-purity chemicals, polymers, or materials where halide contamination compromises quality, stability, or equipment integrity, CTAOH is the required choice.

Material Synthesis: Functions as a Silica Etchant for Fabricating Hollow Nanostructures

The high pH provided by Cetrimonium Hydroxide enables it to act not only as a structure-directing agent but also as a chemical etchant for silica. This dual functionality is leveraged to create hollow mesoporous silica nanoparticles. In contrast, cetrimonium halide salts like CTAB lack the basicity to etch the silica framework and can only function as passive templates. [1] This reactive capability is unique to the hydroxide form and allows for advanced morphological control in nanoparticle synthesis.

Evidence DimensionReactivity with Silica
Target Compound DataActs as both template and etchant
Comparator Or BaselineCetrimonium Bromide (CTAB): Acts only as a template
Quantified DifferenceQualitative difference in chemical reactivity (etching vs. non-etching)
ConditionsAqueous synthesis of silica nanoparticles

Researchers who need to synthesize hollow silica structures via a template-etching mechanism must use the hydroxide form; halide salts are not viable substitutes for this application.

Synthesis of Halide-Sensitive Polymers and Catalysts

Used as a phase-transfer agent or catalyst in organic synthesis where the final product's performance or stability is compromised by residual halide ions. The hydroxide form provides the necessary CTA+ cation without introducing corrosive or poisoning Cl- or Br- species. [1]

Structure-Directing Agent in High-pH Mesoporous Material Synthesis

Serves as a template and base catalyst for the synthesis of mesoporous materials like MCM-41, particularly in protocols that require a strongly alkaline environment to control silica condensation rates. Its high pH is a critical process parameter not offered by neutral halide salts. [2]

Fabrication of Hollow Silica Nanostructures

Employed as a dual-function reagent that first templates the formation of silica nanoparticles and subsequently etches the interior core due to its high basicity, resulting in hollow-shell structures for applications in drug delivery and catalysis. [3]

Anisotropic Etching in Microfabrication

As a strong organic base, CTAOH belongs to the class of quaternary ammonium hydroxides (like TMAH) used as anisotropic etchants for silicon in MEMS and semiconductor fabrication, offering an alternative where metal-ion contamination (from KOH) must be avoided and halide-free conditions are preferred. [4]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

301.334464995 Da

Monoisotopic Mass

301.334464995 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8Q7D6895LV

Related CAS

6899-10-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H302 (10.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (10.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (10.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Irritant

Corrosive;Irritant

Other CAS

505-86-2

Wikipedia

Cetrimonium hydroxide

General Manufacturing Information

1-Hexadecanaminium, N,N,N-trimethyl-, hydroxide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Contrast Variation Small-Angle Neutron Scattering Study of Solubilization of Perfumes in Cationic Surfactant Micelles

Masaaki Akamatsu, Kai Saito, Hiroki Iwase, Taku Ogura, Kenichi Sakai, Hideki Sakai
PMID: 34459205   DOI: 10.1021/acs.langmuir.1c01489

Abstract

Perfume solubilization is an important process in the production of commercial products such as beverages, foods, and cosmetics. In the present study, small-angle neutron scattering (SANS) experiments were performed to investigate the solubilization behavior of perfumes in cetyltrimethylammonium bromide (CTAB) micelles. The solubilization of linalool (LL) and
-menthol (MT), which are relatively hydrophilic perfumes, did not change the size of the CTAB micelles although the perfumes were incorporated in the micelles, as indicated by a decrease in scattering length density. On the other hand, the solubilization of
-limonene (LN), a hydrophobic perfume, led to the swelling of CTAB micelles. An internal contrast variation SANS study was performed by the deuteration of CTAB molecules to directly observe the perfumes in the micelles. The radius of
-CTAB micelles solubilizing LL or MT corresponds to that of
-CTAB, which indicates that these perfumes are accommodated in the palisade layers of the micelles and are homogeneously distributed in the micelles. On the other hand, LN formed small droplets, as indicated by the SANS profile, which implies the solubilization of LN molecules in the core of the CTAB micelles. We found that the relatively hydrophilic perfumes (LL and MT) show less impact on the sizes of the cationic micelles in comparison to nonionic micelles. Thus, the internal contrast variation method of SANS allowed the direct observation of the solubilization sites of perfumes with different hydrophilicity-hydrophobicity balances. This method is a powerful tool to determine the solubilization states that affect the solubilization capacity, volatilization, or release speed of perfumes.


Cetyltrimethylammonium Bromide Attenuates the Mesenchymal Characteristics of Hypopharyngeal Squamous Cell Carcinoma Through Inhibiting the EGFR/PI3K/AKT Signaling Pathway

Tsai-Kun Wu, Yen-Chuan Ou, Yi-Ping Chen, Fu-Mei Huang, Ying-Ru Pan, Chia-Jen Lee
PMID: 34281838   DOI: 10.21873/anticanres.15171

Abstract

Cetyltrimethylammonium bromide (CTAB), a quaternary ammonium surfactant, was shown to have antitumor effects in a cellular mode of head and neck squamous cell carcinoma (HNSCC), modulating apoptotic and cytotoxic processes. However, the mechanisms by which CTAB exerts its effects against the epithelial- mesenchymal transition in HNSCC remain poorly understood. In the present study, we investigated whether CTAB inhibits cellular mobility and invasiveness of hypopharyngeal squamous cell carcinoma (HPSCC) cells.
WST-1, cell-cycle phase distribution, and wound healing, as well as transwell assays were conducted. Changes in protein expression patterns and related signaling pathways involved in effects of CTAB on HPSCC cell lines were evaluated by western blotting.
Treatment of human HPSCC cell lines with CTAB significantly altered their morphology from spindle-like to cobblestone-like by diminishing mesenchymal-like phenotypic characteristics. CTAB also hindered cell functional properties, including migration and invasion, independently of cell viability. In addition, western blot results demonstrated that treatment with CTAB reduced expression of mesenchymal markers. Further investigation showed that CTAB treatment suppressed the phosphorylation of extracellular-regulated kinase 1/2, mechanistic target of rapamycin kinase and AKT serine/threonine kinase 1. CTAB also repressed the expression and phosphorylation levels of epidermal growth factor receptor (EGFR) and phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K), and the partial restoration of mesenchymal phenotype by EGF addition confirmed that CTAB inhibited migration and invasion in HPSCC cells by blocking the EGFR signaling pathway.
Our results suggest that CTAB is involved in the suppression of EGFR-mediated mesenchymal phenotype and the molecular mechanism by which CTAB obstructs HPSCC cell metastasis may represent a promising strategy for use in HPSCC treatment.


DNA Isolation from Mycobacteria

Heena Jagatia, Daire Cantillon
PMID: 34235648   DOI: 10.1007/978-1-0716-1460-0_2

Abstract

A vast array of molecular biology tools have been developed to investigate the Mycobacterium tuberculosis genome since the advent of its successful sequencing in 1998. These tools, such as quantitative and end point polymerase chain reaction, chromatin immunoprecipitation, and whole genome sequencing, require genomic DNA extracted from lysed mycobacteria. There are numerous methods described in the literature using mechanical, enzymatic, or chemical means to lyse cells and extract genomic DNA to varying degrees of purity. Here, we describe appropriate methods for genomic DNA isolation from solid or liquid cultures from both M. tuberculosis and nontuberculous mycobacteria.


MWNTs or PEG as Stability Enhancers for DNA-Cationic Surfactant Gel Particles

Amalia Mezei, Ramon Pons
PMID: 34445500   DOI: 10.3390/ijms22168801

Abstract

Cationic surfactants interact with DNA (Deoxyribonucleic acid), forming surfactant-DNA complexes that offer particularly efficient control for encapsulation and release of DNA from DNA gel particles. In the present work, DNA-based particles were prepared using CTAB (Cetyltrimethylammonium bromide) as the cationic surfactant and modified using two different additives: (Multi-Walled Carbon Nanotubes) MWNT or PEG (Poly Ethylene Glycol). The use of both additives to form composites increased the stability of the gel particles. The stability was monitored by the release of DNA and CTAB in different pH solutions. However, not much is known about the influence of pH on DNA-surfactant interaction and the release of DNA and surfactant from gel particles. It was observed that the solubilization of DNA occurs only in very acid media, while that of CTAB does not depend on pH and gets to a plateau after about 8 h. Within 2 h in contact with a pH = 2 solution, about 1% DNA and CTAB was released. Complete destruction for the gel particles was observed in pH = 2 solution after 17 days for PEG and 20 days for MWNT. The composite particles show a considerably enlarged sustained release span compared to the unmodified ones. The dehydration-rehydration studies show that the structure of the composite gel particles, as determined from SAXS (Small-Angle-X-Ray-Scattering) experiments, is similar to that of the unmodified ones
These studies will allow a better knowledge of these particles' formation and evolution in view of possible applications in drug delivery and release.


Interactions between Cationic Ion Pair Amphiphile Vesicles and Hyaluronan-A Physicochemical Study

Martina Havlíková, Adam Jugl, Jitka Krouská, Jana Szabová, Ludmila Mravcová, Tereza Venerová, Chien-Hsiang Chang, Miloslav Pekař, Filip Mravec
PMID: 34214390   DOI: 10.1021/acs.langmuir.1c00993

Abstract

High-resolution ultrasound spectroscopy (HR-US), size and ζ-potential titrations, and isothermal titration calorimetry (ITC) were used to characterize the interactions between hyaluronan and catanionic ion pair amphiphile vesicles composed of hexadecyltrimethylammonium-dodecylsulphate (HTMA-DS), dioctadecyldimethylammonium chloride (DODAC), and cholesterol. In addition to these methods, visual observations were performed with the selected molecular weight of hyaluronan. A very good correlation was obtained between data from size titration, HR-US, and visual observation, which indicated in lower charge ratios the formation of hyaluronan-coated vesicles. On the contrary, at higher charge ratios, coated vesicles disintegrated to a size of around 2000 nm. The intensity of these interactions and the disaggregation were dependent on the molecular weight of hyaluronan. All interactions studied by ITC showed strong exothermic behavior, and these interactions between vesicles and hyaluronan were confirmed from the first addition, independently of the molecular weight of hyaluronan.


pH-Responsive Rheological Properties and Microstructure Transition in Mixture of Anionic Gemini/Cationic Monomeric Surfactants

Maozhang Tian, Xi Chen, Xinyuan Zou, Yuchen Qian, Zhang Liu, Yaxun Fan
PMID: 34443601   DOI: 10.3390/molecules26165013

Abstract

Surfactant aggregates have long been considered as a tool to improve drug delivery and have been widely used in medical products. The pH-responsive aggregation behavior in anionic gemini surfactant 1,3-bis(
-dodecyl-
-propanesulfonate sodium)-propane (C
C
C
(SO
)
) and its mixture with a cationic monomeric surfactant cetyltrimethylammonium bromide (CTAB) have been investigated. The spherical-to-wormlike micelle transition was successfully realized in C
C
C
(SO
)
through decreasing the pH, while the rheological properties were perfectly enhanced for the formation of wormlike micelles. Especially at 140 mM and pH 6.7, the mixture showed high viscoelasticity, and the maximum of the zero-shear viscosity reached 1530 Pa·s. Acting as a sulfobetaine zwitterionic gemini surfactant, the electrostatic attraction, the hydrogen bond and the short spacer of C
C
C
(SO
)
molecules were all responsible for the significant micellar growth. Upon adding CTAB, the similar transition could also be realized at a low pH, and the further transformation to branched micelles occurred by adjusting the total concentration. Although the mixtures did not approach the viscosity maximum appearing in the C
C
C
(SO
)
solution, CTAB addition is more favorable for viscosity enhancement in the wormlike-micelle region. The weakened charges of the headgroups in a catanionic mixed system minimizes the micellar spontaneous curvature and enhances the intermolecular hydrogen-bonding interaction between C
C
C
(SO
)
, facilitating the formation of a viscous solution, which would greatly induce entanglement and even the fusion of wormlike micelles, thus resulting in branched microstructures and a decline of viscosity.


Bidirectional controlling synthesis of branched PdCu nanoalloys for efficient and robust formic acid oxidation electrocatalysis

Bo Yang, Wanqing Zhang, Shenglan Hu, Chengzhou Liu, Xiaoqu Wang, Youjun Fan, Zhe Jiang, Jun Yang, Wei Chen
PMID: 34023708   DOI: 10.1016/j.jcis.2021.05.018

Abstract

Through a two-way control of hexadecyl trimethyl ammonium bromide (CTAB) and hydrochloric acid (HCl), the PdCu nanoalloys with branched structures are synthesized in one step by hydrothermal reduction and used as electrocatalysts for formic acid oxidation reaction (FAOR). In this two-way control strategy, the CTAB is used as a structure-oriented surfactant, while a certain amount of HCl is used to control the reaction kinetics for achieving gradual growth of multi-dendritic structures. The characterizations including scanning transmission electron microscope (STEM), X-ray powder diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) suggest that PdCu nanoalloys with unique multi-dendritic branches have favorable electronic structure and lattice strain for electrocatalyzing the oxidation of formic acid. In specific, among the electrocatalysts with different Pd/Cu ratios, the Pd
Cu
branched nanoalloys have the largest electrochemically active surface area (ECSA) and the best performance for the FAOR. The catalytic activity of the Pd
Cu
branched nanoalloys is 2.4 times that of commercial Pd black. After the chronoamperometry test, the Pd
Cu
branched nanoalloys still maintain their original morphologies and higher current density than that of the commercial Pd black. In addition, in the CO-stripping tests, the initial oxidation potential and the oxidation peak potential of the PdCu branched nanoalloys for CO adsorption are lower than those of commercial Pd balck, evincing their better anti-poisoning performance.


Synthesis of Vertically Aligned Porous Silica Thin Films Functionalized by Silver Ions

Andrii Fedorchuk, Alain Walcarius, Magdalena Laskowska, Neus Vila, Paweł Kowalczyk, Krzysztof Cpałka, Łukasz Laskowski
PMID: 34299121   DOI: 10.3390/ijms22147505

Abstract

In this work, we have developed a chemical procedure enabling the preparation of highly ordered and vertically aligned mesoporous silica films containing selected contents of silver ions bonded inside the mesopore channels via anchoring propyl-carboxyl units. The procedure involves the electrochemically assisted self-assembly co-condensation of tetraethoxysilane and (3-cyanopropyl)triethoxysilane in the presence of cetyltrimethylammonium bromide as a surfactant, the subsequent hydrolysis of cyano groups into carboxylate ones, followed by their complexation with silver ions. The output materials have been electrochemically characterized with regard to the synthesis effectiveness in order to confirm and quantify the presence of the silver ions in the material. The mesostructure has been observed by transmission electron microscopy. We have pointed out that it is possible to finely tune the functionalization level by controlling the co-condensation procedure, notably the concentration of (3-cyanopropyl)triethoxysilane in the synthesis medium.


Indirect competitive-structured electrochemical immunosensor for tetrabromobisphenol A sensing using CTAB-MnO

Salome Yakubu, Boyuan Jia, Yujia Guo, Yanmin Zou, Ninghui Song, Jianxuan Xiao, Kunlong Liang, Yuanqing Bu, Zhen Zhang
PMID: 33934192   DOI: 10.1007/s00216-021-03368-7

Abstract

Tetrabromobisphenol A (TBBPA) is a kind of brominated flame retardant that is usually added to products to reduce their flame retardancy. However, its extensive use has resulted in their residues being found in the environment, which is very harmful. Herein, an indirect competitive immunosensor has been established for TBBPA detection based on the signal amplification system. Pd nanospheres in situ reduced on the surface of MnO
nanosheet hybrid (MnO
/Pd) was used as the label for the secondary antibody through the Pd-N bond, and gold-toluidine blue composite was loaded onto MWCNTs (MWCNTs/Au-TB), which functioned as the platform for the immunosensor. The spherical structure of Pd had abundant catalytic active sites, which enhanced the catalytic activity of MnO
/Pd as the label, hence amplifying the signal response. Besides, MWCNTs/Au-TB improved electron transfer and produced a strong signaling pathway for immobilizing antigens through the Au-NH
bond, which can specifically recognize primary antibodies to improve sensitivity. The immunosensor had a linear concentration range of 0-81 ng/mL, a low detection limit of 0.17 ng/mL (S/N = 3), with good stability, selectivity, and reproducibility based on the above advantages. Additionally, the acceptable accuracy and recoveries (recoveries, 92-124%; CV, 3.3-8.8%) in the real water sample analysis indicated that this strategy is promising for emerging pollutant analysis.


Synthesis, Antifungal Activity, and Cytotoxicity of AgBr-NP@CTMAB Hybrid and Its Application in PMMA

Qiao-Jun Zhang, Yue Liu, Wen-Ting Zhang, Jing-Jing Huang, Hao-Hong Li, You-Guang Lu, Ming Zheng, Da-Li Zheng
PMID: 33953557   DOI: 10.2147/IJN.S290673

Abstract

To synthesize and determine the antifungal activity of AgBr-nanoparticles (NP) @CTMAB (cetyltrimethyl-ammonium bromide) against
(
) for use in the field of denture cleaning.
The morphology and structure of AgBr-NP@CTMAB were characterized by IR, UV-Vis, XRD and SEM. The antifungal potential of AgBr-NP@CTMAB against
was determined by colony formation assay and growth curve analysis. PMMA containing AgBr-NP@CTMAB was prepared, and the long-term antifungal efficacy was analyzed. The effect against
biofilm was analyzed by SEM and OD600 , and the color changes of the specimens were observed by stereomicroscopy after 1 week of incubation. Cytotoxicity to human oral gingival fibroblasts and oral mucosal epithelial cells was detected by Cell Counting Kit-8 (CCK-8) in vitro.
The compound showed a good crystalline phase, the presence of AgBr nanoparticles and the hybridization of CTMAB+ with AgBr-NPs. AgBr-NP@CTMAB showed significant antifungal activity against
at concentrations of 10 μg/mL and 20 μg/mL. PMMA specimens containing AgBr-NP@CTMAB showed no long-term antifungal effect against
biofilm. The clearance rate of
attached to PMMA was 44.73% after soaking in 10 µg/mL AgBr-NP@CTMAB solution for 30 min and 91.35% for 8 h. There was no significant residual cytotoxicity or visual color change after soaking.
AgBr-NP@CTMAB showed promising potential treatment for denture cleaners.


Explore Compound Types